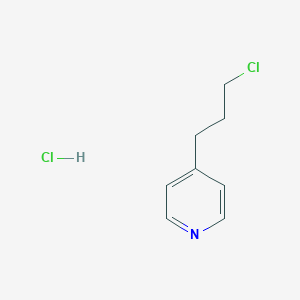

4-(3-Chloropropyl)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-chloropropyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFKDPKALKZPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170808 | |

| Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17944-59-1 | |

| Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17944-59-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chloropropyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Containing Scaffolds in Contemporary Chemical and Biological Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in both chemical and biological research. nih.govnih.gov This "privileged scaffold" is a core component in a vast number of compounds, including many FDA-approved drugs. nih.govrsc.orgresearchgate.netrsc.org The presence of the nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. nih.gov

In medicinal chemistry, pyridine scaffolds are extensively utilized in drug design and discovery due to their ability to interact with a wide range of biological targets. nih.govnih.gov They are found in natural products like nicotine (B1678760) and vitamins, as well as in synthetic drugs with diverse therapeutic applications. nih.govrsc.org The versatility of the pyridine ring allows for regioselective functionalization, enabling the synthesis of a vast library of derivatives with varied pharmacological profiles. nih.gov

Beyond pharmaceuticals, pyridine derivatives are integral to materials science, serving as components in functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov Their unique electronic and physical properties are harnessed to create materials with specific optical and catalytic functions. nih.gov The ability of the pyridine nitrogen to form stable salts and participate in various chemical reactions further broadens their applicability in synthetic organic chemistry. nih.gov

Overview of Chloropropylpyridine Derivatives Within Pyridine Chemistry Research

Within the extensive family of pyridine (B92270) derivatives, chloropropylpyridines represent a noteworthy subclass. These compounds are characterized by a pyridine ring substituted with a chloropropyl group. The position of this group on the pyridine ring (e.g., 2-, 3-, or 4-position) and the presence of other substituents significantly influence the molecule's reactivity and potential applications.

The key feature of chloropropylpyridine derivatives is the presence of a reactive chlorine atom on the propyl chain. This makes them valuable alkylating agents in organic synthesis. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks. This reactivity is fundamental to their use as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride involves the reaction of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride with 1-bromo-3-chloropropane (B140262), highlighting the utility of related chloroalkyl derivatives in building complex molecules. google.comnih.gov Theoretical studies on the interaction between pyridine derivatives and chlorine atoms provide insights into the electronic effects of substituents on the pyridine ring and the nature of the bonding, which is crucial for understanding their reactivity. researchgate.net

Academic and Research Scope for 4 3 Chloropropyl Pyridine Hydrochloride

Established Synthetic Pathways for Pyridine-Based Compounds

The synthesis of the pyridine ring has a rich history, with numerous methods developed to construct this essential heterocyclic motif. Traditional approaches often involve condensation and cyclization reactions. numberanalytics.com Modern methodologies have expanded the synthetic chemist's toolbox to include transition metal-catalyzed reactions and one-pot multi-component syntheses. nih.gov

The synthesis of chloropropylpyridine derivatives can be achieved through various conventional methods. One common strategy involves the multi-step synthesis starting from a readily available pyridine derivative. For instance, the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride can be accomplished by the oxidation of 4-methylpyridine (B42270) to isonicotinic acid, followed by esterification, reduction to 4-pyridinemethanol (B147518), and subsequent reaction with thionyl chloride. google.com Another approach for creating a chlorinated pyridine involves the direct chlorination of pyridine or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride using reagents like phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride. google.compatsnap.com

A relevant synthesis for a related analog, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525), involves the reaction of 1-(3-chlorophenyl)-piperazine hydrochloride with 1-bromo-3-chloropropane (B140262) in the presence of a base. Although this example does not directly yield a pyridine derivative, the strategy of alkylating a nitrogen-containing heterocycle with a haloalkane is a fundamental and transferable concept in the synthesis of such compounds.

The following table provides a glimpse into a conventional multi-step synthesis:

| Step | Starting Material | Reagent(s) | Product |

| 1 | 4-picoline | Potassium permanganate | Isonicotinic acid |

| 2 | Isonicotinic acid | Methanol, Sulfuric acid | Methyl isonicotinate |

| 3 | Methyl isonicotinate | Reduction | 4-Pyridinemethanol |

| 4 | 4-Pyridinemethanol | Thionyl chloride | 4-(Chloromethyl)pyridine hydrochloride |

| This table is based on the synthetic route described in a patent for 4-(chloromethyl)pyridine hydrochloride. google.com |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods. youngin.comorganic-chemistry.org This technology has been successfully applied to the synthesis of various pyridine derivatives. nih.govtandfonline.com

In the context of pyridine synthesis, microwave irradiation can significantly shorten reaction times from hours to minutes. nih.govtandfonline.com For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, high-yielding step under microwave conditions. youngin.comorganic-chemistry.org This one-pot procedure, conducted at elevated temperatures, demonstrates superior yields compared to conventional heating in a sealed tube. youngin.comorganic-chemistry.org Microwave-assisted methods have also been employed in the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives and their subsequent quaternization. mdpi.com Furthermore, the synthesis of various heterocyclic compounds, including pyridines, has been achieved through microwave-assisted alcohol dehydrogenation reactions catalyzed by metal complexes. eurekaselect.com

The table below illustrates the advantages of microwave-assisted synthesis in the one-pot Bohlmann-Rahtz reaction:

| Method | Reaction Time | Yield |

| Conventional Heating | Hours | Moderate |

| Microwave-Assisted | 10-20 minutes | Up to 98% |

| Data compiled from studies on the microwave-assisted Bohlmann-Rahtz pyridine synthesis. youngin.comorganic-chemistry.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In pyridine synthesis, this translates to the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netbiosynce.com

The use of solid acid catalysts and environmentally friendly reagents is a key aspect of green pyridine synthesis. Montmorillonite K10, a type of clay, has proven to be an effective and recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,6-trisubstituted pyridines. scirp.orgsemanticscholar.orgresearchgate.net This method offers high yields, short reaction times, and the catalyst can be easily recovered and reused for several cycles without significant loss of activity. scirp.orgsemanticscholar.org Montmorillonite K-10 has also been utilized in the multi-component synthesis of functionalized cyanopyridines in a chemo- and regioselective manner, demonstrating its versatility as a reusable catalyst. nih.gov

Sulphamic acid has been employed as an efficient catalyst in the synthesis of 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one derivatives, eliminating the need for an additional catalyst and resulting in excellent yields and shorter reaction times. Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another green approach for synthesizing substituted pyridines, avoiding the use of more toxic or expensive metal catalysts. rsc.org Additionally, solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides offer an atom-economical route to pyridine-2-yl substituted ureas. rsc.org

Optimizing reaction conditions is crucial for minimizing environmental impact. This includes using greener solvents like water or ethanol, or conducting reactions under solvent-free conditions. researchgate.netijpsonline.com Microwave-assisted synthesis, as previously discussed, is inherently more energy-efficient than conventional heating. researchgate.net The development of one-pot, multi-component reactions also contributes to sustainability by reducing the number of synthetic steps, minimizing waste, and saving time and resources. semanticscholar.org The goal is to develop protocols that are not only efficient in terms of yield but also in their use of materials and energy, thereby aligning with the core tenets of green chemistry.

Derivatization Strategies and Synthetic Transformations

Derivatization is a technique used to modify a compound to enhance its analytical detection or to create new analogs with potentially different biological activities. greyhoundchrom.comchemcoplus.co.jp For pyridine-containing compounds, derivatization can occur at various positions on the ring, primarily through nucleophilic or electrophilic substitution. nih.gov

The nitrogen atom in the pyridine ring makes the attached carbon atoms (C2, C4, and C6) electrophilic and susceptible to nucleophilic attack. nih.gov This property is exploited in various synthetic transformations. For instance, Grignard reagents can add to pyridine N-oxides to produce 2-substituted pyridines. organic-chemistry.org Radical addition reactions of pyridine-SF4 chlorides to alkynes or alkenes have been used to synthesize pyridine tetrafluoro-λ6-sulfane derivatives. rsc.org

Derivatization with reagents like pyridine-3-sulfonyl chloride can enhance the detection of compounds by mass spectrometry. nih.gov For compounds with hydroxyl or carboxyl groups, derivatization is often necessary for analysis by techniques like gas chromatography. chemcoplus.co.jp Common derivatizing agents include silylating reagents and acylating agents, often used in the presence of a base like pyridine to neutralize acidic byproducts. chemcoplus.co.jpnih.gov These strategies allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Modifications of the Pyridine Nucleus

The functionalization of the pyridine ring is a cornerstone of medicinal and materials chemistry, allowing for the synthesis of a diverse array of derivatives. In the context of this compound and its analogs, modifications to the pyridine nucleus are typically aimed at introducing various substituents, most commonly at the C-4 position, to modulate the molecule's properties.

A significant challenge in pyridine chemistry is achieving regioselectivity, particularly avoiding mixtures of isomers resulting from reactions at the C-2, C-3, and C-4 positions. Modern synthetic strategies have been developed to grant precise control over these modifications. One practical approach for achieving selective C-4 alkylation involves the use of a temporary blocking group derived from fumarate (B1241708) or maleic acid. nih.gov This strategy enables classic Minisci-type decarboxylative alkylations to proceed with high selectivity for the C-4 position under acid-free conditions. nih.gov The blocking group effectively shields other positions, directing the incoming alkyl radical to the desired location before being removed. nih.gov

Another advanced method employs an enzyme-mimicking urea (B33335) activation reagent to create a "pocket" that favors C-4 functionalization. rsc.org This strategy has proven versatile, accommodating both ionic (e.g., organolithium reagents, enolates) and radical nucleophiles to achieve C-4 alkylation and arylation with excellent regioselectivity, even on unbiased pyridines where multiple sites are available. rsc.org This approach avoids the need for pre-installed blocking groups on the pyridine ring and prevents overreaction, which are common issues in traditional Minisci reactions. rsc.org

Computational and mechanistic studies have revealed that the aggregation state of organometallic reagents can dictate the site of alkylation. For instance, in reactions with alkyllithium reagents, tetrameric clusters have been shown to favor C-4 alkylation, whereas dimeric clusters preferentially lead to C-2 alkylation. acs.org This discovery provides a powerful tool for controlling regioselectivity by manipulating the reaction conditions that influence the clustering of the alkyllithium reagent. acs.org

Furthermore, the pyridine nucleus can be "activated" towards nucleophilic attack by quaternizing the nitrogen atom. This process, which involves reacting the pyridine with an alkylating agent, increases the electrophilicity of the ring, making it susceptible to nucleophilic displacement at the 4-position. epo.org This is particularly useful when the starting pyridine has a leaving group at the C-4 position, such as a halogen. The quaternized intermediate readily reacts with a wide range of nucleophiles, after which the quaternizing group is removed (dequaternization) under basic conditions to yield the final 4-substituted pyridine product. epo.org

Transformations of the Chloropropyl Side Chain

The chloropropyl side chain of this compound is a versatile functional handle that allows for the covalent attachment of the pyridine moiety to other molecular scaffolds. The primary mode of transformation involves the nucleophilic substitution of the terminal chlorine atom. This reaction is fundamental to the synthesis of numerous pharmacologically active compounds.

A prominent example of this transformation is the alkylation of piperazine (B1678402) derivatives. In this reaction, the nitrogen atom of a substituted piperazine acts as the nucleophile, displacing the chloride on the propyl chain to form a new carbon-nitrogen bond. This synthetic route is employed to produce a variety of pharmaceutical intermediates. google.com For instance, 1-(3-chlorophenyl)piperazine (B195711) can be reacted with 1-bromo-3-chloropropane (a precursor to the chloropropyl side chain) in the presence of a base to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. google.com Similarly, 4-(3-chloropropyl)pyridine can be used to alkylate various piperazines directly. The reaction is often carried out in a polar solvent, and sometimes under microwave irradiation to accelerate the process. chemicalbook.com

The synthesis of the chloropropyl side chain itself typically starts from precursors such as 3-(4-pyridyl)propan-1-ol. The hydroxyl group of the alcohol is converted to a chlorine atom through a reaction with a chlorinating agent like thionyl chloride (SOCl₂). google.com This is a standard procedure for converting alcohols to alkyl chlorides. The resulting 4-(3-chloropropyl)pyridine is often isolated as its hydrochloride salt to improve stability and ease of handling. researchgate.netguidechem.com

Below is a table summarizing representative transformations of the side chain.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 1-(3-chlorophenyl)piperazine hydrochloride | 1-bromo-3-chloropropane, NaOH | 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine | Nucleophilic Alkylation | |

| 3-(4-pyridyl)propan-1-ol | Thionyl chloride (SOCl₂) | 4-(3-Chloropropyl)pyridine | Chlorination | google.com |

| 1-(3-chlorophenyl)piperazine hydrochloride | 1-bromo-3-chloropropane, K₂CO₃, TBAB | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | Microwave-assisted Nucleophilic Alkylation | chemicalbook.com |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and developing novel synthetic routes. The key transformations involve functionalization of the pyridine ring and manipulations of the side chain, which can proceed through ionic or radical pathways.

For C-4 functionalization of the pyridine ring, both ionic and radical mechanisms are well-established. rsc.org Nucleophilic aromatic substitution (SNAr) is a common ionic pathway. The reaction can be facilitated by activating the pyridine ring through N-quaternization, which lowers the energy of the Meisenheimer-like intermediate formed upon nucleophilic attack. acs.orgepo.org Alternatively, direct reaction with highly reactive nucleophiles like organolithium reagents can occur. acs.org

Radical pathways, such as the Minisci reaction, are also prevalent for pyridine alkylation. nih.govrsc.org Recent mechanistic studies have explored the use of frustrated Lewis pairs (FLPs) to generate alkyl radicals for C-H functionalization. In this process, N-amidopyridinium salts act as Lewis acids that, with a phosphine (B1218219) Lewis base, form an FLP that promotes a single-electron transfer (SET) to generate the necessary radical species under mild, often photocatalyst-free, conditions. nih.gov

Detailed mechanistic investigations, combining experimental observations with computational modeling, have provided deep insights into the factors controlling regioselectivity. For the alkylation of pyridine with alkyllithium reagents, density functional theory (DFT) calculations have shown that the structure of the reagent is paramount. acs.org A proposed mechanistic model suggests that tetrameric alkyllithium clusters react at the C-4 position, while dimeric clusters, often formed with more sterically hindered alkyl groups, favor reaction at the C-2 position. acs.org The free energy profiles calculated for these pathways help to explain the observed experimental outcomes. acs.org

The synthesis of precursors like 4-chloropyridine (B1293800) also involves interesting mechanistic questions. The reaction of pyridine with thionyl chloride to eventually form N-(4-pyridyl)pyridinium chloride hydrochloride is a key step. orgsyn.org While the exact intermediates are not fully established, it is suggested that an initial complex between pyridine and thionyl chloride is formed, which then undergoes further reaction and solvolysis to yield the pyridinium salt. orgsyn.org This salt can then be converted to 4-chloropyridine using a chlorinating agent like phosphorus pentachloride. researchgate.netgoogle.com The conversion of the hydroxyl group in 4-pyridinemethanol or 3-(4-pyridyl)propan-1-ol to a chloride using thionyl chloride proceeds via a well-known SNi (internal nucleophilic substitution) mechanism or an SN2 mechanism, depending on the reaction conditions, often involving a chlorosulfite ester intermediate. google.com

Below is a table summarizing key mechanistic concepts.

| Reaction Type | Proposed Mechanism | Key Features | Reference(s) |

| Regiodivergent Alkylation | Ionic (SNAr-like) | Regioselectivity (C2 vs. C4) is controlled by the aggregation state (dimer vs. tetramer) of the alkyllithium reagent. | acs.org |

| C-4 Alkylation | Radical (Minisci-type) | A urea-based reagent creates an "enzyme-mimic" pocket to direct radical attack to the C-4 position. | rsc.org |

| C-H Alkylation | Radical (SET) | A Frustrated Lewis Pair (FLP) promotes a single-electron transfer (SET) to generate an alkyl radical from an alcohol or thiol precursor. | nih.gov |

| Nucleophilic Substitution | Ionic (SNAr) | Activation of the pyridine ring via N-quaternization facilitates nucleophilic displacement of a leaving group at the C-4 position. | epo.org |

| Chlorination of Alcohols | Ionic (SNi or SN2) | Reaction with thionyl chloride proceeds through a chlorosulfite ester intermediate to replace a hydroxyl group with chlorine. | google.com |

Vibrational Spectroscopy (FTIR) for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, the molecule's covalent bonds vibrate at specific frequencies, absorbing radiation at characteristic wavenumbers. The resulting spectrum is a molecular fingerprint, confirming the presence of the key structural components.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The pyridinium ion (a protonated pyridine ring) will show characteristic C=N and C=C stretching vibrations within the 1640-1500 cm⁻¹ region. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹. The aliphatic propyl chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1430 cm⁻¹. Crucially, the presence of the chlorine atom is confirmed by the C-Cl stretching band, which typically appears in the 800-600 cm⁻¹ region of the spectrum.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Pyridinium) | Stretch | 3100 - 3000 |

| N-H (Pyridinium ion) | Stretch | 3000 - 2500 |

| Aliphatic C-H (Propyl) | Stretch | 2960 - 2850 |

| C=N, C=C (Pyridinium ring) | Stretch | 1640 - 1500 |

| Aliphatic C-H (Propyl) | Bend | 1470 - 1430 |

| C-Cl (Alkyl halide) | Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) analysis of this compound would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the 3-chloropropyl chain. Due to the electron-withdrawing effect of the protonated nitrogen, the aromatic protons will be deshielded and appear at a high chemical shift (downfield), likely between 8.0 and 9.0 ppm. These aromatic protons will exhibit a characteristic splitting pattern (doublets or doublet of doublets) due to coupling with adjacent protons. The three sets of methylene (B1212753) (-CH₂-) protons on the propyl chain will appear further upfield. The protons closest to the pyridine ring will be the most deshielded, followed by the protons on the carbon bearing the chlorine atom, and finally the central methylene group. Each of these will likely appear as a triplet or multiplet.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule. The spectrum for this compound would display signals corresponding to each unique carbon atom. The carbons of the pyridine ring will appear in the aromatic region (typically 120-150 ppm). The three distinct carbons of the propyl chain will resonate in the aliphatic region (typically 20-50 ppm). The carbon atom bonded to the chlorine atom (C-Cl) will be identifiable in this region, generally around 40-45 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) & Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | C2, C6 (ortho to N) | ~8.8 (d) | ~150 |

| Aromatic CH | C3, C5 (meta to N) | ~7.9 (d) | ~125 |

| Aromatic C | C4 (ipso to propyl) | - | ~148 |

| Aliphatic CH₂ | Propyl C1 (adjacent to ring) | ~3.0 (t) | ~32 |

| Aliphatic CH₂ | Propyl C2 (central) | ~2.2 (m) | ~30 |

| Aliphatic CH₂ | Propyl C3 (adjacent to Cl) | ~3.7 (t) | ~43 |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet.

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS)

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Liquid Chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds. For this compound, the parent compound (the free base, 4-(3-chloropropyl)pyridine) would be ionized, typically using electrospray ionization (ESI) in positive mode, to produce a protonated molecular ion [M+H]⁺. uni.lu

The high-resolution mass of this ion can be used to confirm the elemental composition. For 4-(3-chloropropyl)pyridine, the expected monoisotopic mass of the [M+H]⁺ ion is approximately 156.05745 m/z. uni.lu The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a signature M+2 peak, providing further structural confirmation. In tandem MS (MS/MS) experiments, this parent ion would be fragmented to produce characteristic daughter ions, which can be used for highly selective quantification in complex matrices. researchgate.net

Table 3: Predicted Mass Spectrometry Data for 4-(3-Chloropropyl)pyridine

| Adduct/Fragment | Formula | Predicted m/z | Analysis Mode |

| [M+H]⁺ | [C₈H₁₁ClN]⁺ | 156.05745 | MS |

| [M+Na]⁺ | [C₈H₁₀ClNNa]⁺ | 178.03939 | MS |

| Fragment Ion | [C₈H₁₀N]⁺ (Loss of HCl) | 120.0813 | MS/MS |

| Fragment Ion | [C₅H₄NCH₂]⁺ (Pyridine methyl) | 106.0657 | MS/MS |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from any impurities, such as starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of polar compounds like this hydrochloride salt. researchgate.net A typical setup would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.pl The compound would be detected using a UV detector, likely at a wavelength around 254-260 nm where the pyridine ring absorbs light. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique used for rapid purity checks and monitoring reaction progress. A sample solution is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of a polar and a non-polar solvent. The separation occurs as the mobile phase moves up the plate, and components travel at different rates. After development, the spots can be visualized under UV light. The presence of multiple spots indicates impurities.

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. A stable compound will show a flat baseline until the decomposition temperature is reached, at which point a sharp drop in mass will be observed. This provides information on the thermal stability of the material.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. For the related compound 3-(Chloromethyl)pyridine hydrochloride, the melting point is reported in the range of 137-143 °C. sigmaaldrich.com The presence of impurities would typically lower and broaden this melting peak. DSC can also detect other thermal events like phase transitions or decomposition.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (XRD) is a non-destructive technique used to analyze the structure of crystalline materials. When a beam of X-rays is directed at a powdered sample of this compound, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern of peaks at specific angles (2θ). researchgate.net

This pattern serves as a fingerprint for the specific crystalline form, or polymorph, of the compound. It can be used to confirm the identity of the solid-state material and distinguish it from other crystalline or amorphous forms. The data from XRD can be used to determine the unit cell dimensions and crystal system, providing fundamental information about the solid-state packing of the molecules. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the molecular structure and electronic properties of pyridine (B92270) derivatives. ijcrt.org For instance, a detailed quantum computation study on 4-chloromethyl pyridine hydrochloride, a related molecule, was conducted using the B3LYP/6-311++G(d,p) basis set to examine its structural and optical properties. ijcrt.org Such calculations provide optimized geometrical parameters, including bond lengths and angles, which can be compared with experimental data. ijcrt.org

A crucial aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com In the case of a new organic nonlinear optical material, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), HOMO-LUMO calculations were used to determine the electronic band gap. researchgate.net The analysis of frontier molecular orbitals is also critical for understanding reactivity trends in nucleophilic and electrophilic substitutions of chloropyridines. wuxibiology.com

The distribution of electron density within a molecule, visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying regions susceptible to electrophilic and nucleophilic attacks. ijcrt.orgresearchgate.net For 4-chloromethyl pyridine hydrochloride, MEP analysis has been used to pinpoint these reactive sites. ijcrt.org

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jetir.org This method is widely used to understand potential ligand-target interactions. mdpi.commdpi.com For derivatives of pyridine, molecular docking studies have been conducted to evaluate their binding modes with various biological targets. mdpi.commdpi.com For example, docking studies on pyridopyrimidine derivatives were performed to assess their interactions with the 3PBL protein. jetir.org Similarly, the binding modes of thiadiazole derivatives bearing a pyridine moiety were investigated with EGFR TK. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to analyze the stability and behavior of the ligand-protein complex over time. mdpi.comresearchgate.net MD simulations provide insights into the structural fluctuations and interactions within a dynamic system, offering a more realistic representation of the biological environment. mdpi.com These simulations have been used to study the stability of ligand-protein interactions for various compounds, including pyridine derivatives, by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to predict the biological activity of compounds based on their molecular structures. taylorandfrancis.com This is achieved by developing mathematical models that correlate molecular descriptors with experimental activity. taylorandfrancis.comnih.gov QSAR studies are valuable for guiding the synthesis of new compounds with potentially higher activities, thereby saving time and resources. taylorandfrancis.com

For pyridine derivatives, QSAR models have been developed to understand the relationship between their structural features and various biological activities, such as corrosion inhibition and antiproliferative effects. mdpi.comnih.gov These models often use quantum chemical parameters like HOMO and LUMO energies, dipole moment, and charge distribution as descriptors. nih.gov For instance, a QSAR study on pyridine derivatives as corrosion inhibitors for steel in an acidic medium utilized parameters calculated by DFT. nih.gov Similarly, 3D-QSAR models have been generated for quinoline (B57606) derivatives to identify key structural features for their anticancer activity. nih.gov

Prediction of Electronic Properties and Reactivity Descriptors

Computational methods are adept at predicting the electronic properties and reactivity of molecules. For pyridine and its derivatives, these predictions are crucial for understanding their chemical behavior. uclm.esrsc.orgresearchgate.netrsc.org DFT calculations can provide a range of reactivity descriptors, including electronegativity, hardness, and softness, which are derived from the HOMO and LUMO energies. irjweb.com

The distribution of atomic charges, calculated using methods like Mullikan Population Analysis (MPA) and Natural Atomic Charges (NAC), influences properties such as dipole moment and polarizability. ijcrt.org For 4-chloromethyl pyridine hydrochloride, these charge analyses have been performed to understand the charge distribution across the molecule. ijcrt.org The electronic properties of pyridine-containing oligomers have also been studied, revealing how terminal pyridine groups can influence the optical and electrical characteristics of the material. uclm.es

In Silico ADMET Profiling and Drug-Likeness Assessment

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. In silico ADMET profiling offers a rapid and cost-effective way to predict these properties. nih.govmdpi.com Various computational tools and models are available to predict parameters such as water solubility, blood-brain barrier penetration, and potential for P-glycoprotein substrate activity. nih.govresearchgate.net

For pyridine derivatives, in silico ADMET predictions have been used to evaluate their drug-likeness. nih.govnih.gov These studies often involve assessing compliance with established rules like Lipinski's rule of five, which helps to predict oral bioavailability. frontiersin.org For example, the ADMET properties of pyrazole (B372694) and pyridine derivatives have been predicted to assess their potential as drug candidates. nih.govsemanticscholar.org These computational assessments help in prioritizing compounds for further experimental investigation.

Research Applications and Biological Investigations

Explorations in Medicinal Chemistry and Drug Discovery Research

The utility of 4-(3-Chloropropyl)pyridine (B3059532) hydrochloride in research is best understood through the lens of its constituent parts and their significance in the design of new therapeutic agents.

Pyridine (B92270) as a Privileged Pharmacophore in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in the structures of approved drugs and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility, basicity, and ability to interact with biological targets. researchgate.net

The pyridine moiety is a bioisostere of a benzene (B151609) ring, but its electronic properties and capacity for diverse chemical reactions make it highly desirable for drug development. nih.govnih.gov Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and address issues related to cellular permeability and protein binding. google.com Consequently, numerous pyridine-based compounds have been developed as therapeutic agents for a wide array of diseases, including cancer, microbial infections, and neurological disorders. researchgate.netnih.gov Several FDA-approved drugs, such as Sorafenib, Crizotinib, and Amrinone, feature a pyridine core, underscoring its importance in pharmaceutical science. nih.govgoogle.com

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying a lead compound's structure and observing the resulting changes in its efficacy and potency. The goal is to identify the key chemical features (pharmacophores) responsible for the desired biological effect and to optimize the molecule's properties. nih.gov

While specific SAR studies centered on 4-(3-Chloropropyl)pyridine hydrochloride are not detailed in available research, its structure is well-suited for such investigations. The compound features:

A pyridine core , which can be further substituted.

A flexible propyl linker .

A reactive terminal chloride , which allows for easy coupling with other molecules, such as amines, thiols, or alcohols, through nucleophilic substitution reactions. evitachem.com

This reactivity makes this compound an ideal starting material for creating a library of diverse pyridine derivatives. Researchers can systematically vary the groups attached to the chloropropyl chain to explore how these changes affect interaction with a biological target, thereby establishing a clear SAR. For example, studies on other pyridine derivatives have shown that the type and position of substituents on the pyridine ring can dramatically alter antiproliferative or antimicrobial activity. nih.govmdpi.com

Mechanistic Investigations of Biological Activities

The primary application of this compound is in the synthesis of novel compounds for screening against various diseases. The reactive chloropropyl group serves as a handle to attach the pyridine scaffold to other chemical moieties, creating hybrid molecules with potential therapeutic value.

The pyridine nucleus is a component of numerous compounds investigated for antimicrobial properties. nih.govguidechem.com Researchers have synthesized and tested a wide variety of pyridine derivatives that have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. guidechem.comgoogle.com For instance, certain pyridine-based salts and compounds fused with other heterocyclic rings like thiadiazole or oxadiazole have demonstrated significant antimicrobial effects. nih.govguidechem.com

This compound serves as a valuable synthetic intermediate in this area. It allows for the incorporation of the pyridine motif into new chemical entities that can be screened for antimicrobial efficacy. By reacting it with various nucleophiles, chemists can generate large libraries of compounds for high-throughput screening against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govguidechem.com

Table 1: Examples of Pyridine Derivatives with Investigated Antimicrobial Activity

| Compound Class | Target Organisms | Observed Activity |

| Pyridine-Thiadiazole Hybrids | S. aureus, B. pumillus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, C. albicans | Promising activity against tested bacterial and fungal strains. nih.gov |

| Pyridine-Triazole Hybrids | S. aureus, K. pneumoniae | Compounds with trimethoxyphenyl, furanyl, and thiophenyl substitutions showed excellent antimicrobial activity. mdpi.com |

| Pyridinium (B92312) Salts | Xanthomonas oryzae, Ralstonia solanacearum, Xanthomonas axonopodis | Excellent antibacterial activity against Gram-negative bacteria due to a balance of hydrophobicity and hydrophilicity. google.com |

| Azetidin-2-one containing Pyridines | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity against all tested bacterial and fungal strains. guidechem.com |

Pyridine derivatives are a significant class of compounds in oncology research. nih.gov Many have been found to inhibit critical pathways involved in cancer progression, such as cell cycle regulation, angiogenesis, and signal transduction. nih.gov Some pyridine-based molecules act as kinase inhibitors, tubulin polymerization inhibitors, or modulators of other key cellular targets. nih.govwipo.int For example, the approved drug Sorafenib, a pyridine-urea derivative, inhibits multiple kinases involved in tumor cell proliferation and angiogenesis. nih.gov

The role of this compound in this field is as a building block for creating novel potential anticancer agents. The chloropropyl chain enables the covalent linkage of the pyridine ring to other pharmacophores known to have cytotoxic or cytostatic effects. This strategy of creating hybrid molecules is a common approach in drug discovery to develop agents with improved potency and selectivity. wipo.int Research has shown that pyridine derivatives can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis (programmed cell death) through pathways involving proteins like p53 and JNK. nih.gov

Table 2: Examples of Pyridine Derivatives with Investigated Anticancer Activity

| Compound Class | Cancer Cell Lines | Mechanism of Action |

| Pyridine-Urea Hybrids | Various (NCI-60 panel) | Inhibition of VEGFR and PDGFRs; Inhibition of carbonic anhydrase IX/XII. nih.gov |

| Dihydropyridine-2(1H)-thiones | Melanoma (A375) | Inhibition of tubulin polymerization, mitotic spindle disruption, cell cycle arrest, and apoptosis. wipo.int |

| Phenyl-substituted Pyridones | Liver (HepG2), Breast (MCF-7) | Induction of G2/M cell cycle arrest and apoptosis via upregulation of p53, p21, and JNK. nih.gov |

| 4-Aryl-1,4-Dihydropyridines | Cervical (HeLa), Breast (MCF-7) | Cytotoxic activity, with some derivatives showing selectivity for cancer cells over normal fibroblasts. researchgate.net |

The pyridine scaffold is present in numerous compounds that are active in the central nervous system (CNS). evitachem.com These molecules have been investigated for a range of neurological and psychiatric conditions, including depression, anxiety, epilepsy, and neurodegenerative diseases. evitachem.comwipo.int

The synthesis of the antidepressant drug Trazodone, for instance, involves intermediates that, like this compound, feature a reactive alkyl chloride chain, although the specific precursor is different. This highlights the utility of such building blocks in creating complex molecules that can interact with CNS targets. Pyridine derivatives have been studied for their effects on various neurotransmitter systems. Some act as dopamine (B1211576) autoreceptor agonists, which can modulate dopamine synthesis and release, a mechanism relevant to conditions like schizophrenia and Parkinson's disease. evitachem.com Others are explored for their potential as antidepressants by targeting serotonin (B10506) or norepinephrine (B1679862) pathways. For example, some pyridine alkaloids and their synthetic analogs can influence the release of dopamine and glutamate, which are key neurotransmitters in mood regulation and cognitive function. evitachem.com

The compound 4-aminopyridine (B3432731) (4-AP) is known to induce epileptiform activity in research models, demonstrating the potent effects that even simple pyridine derivatives can have on neural dynamics. mdpi.com The use of this compound allows chemists to synthesize novel pyridine-containing molecules for screening as potential modulators of these and other neurological targets.

Plant Growth Regulation Studies

While direct studies on this compound as a plant growth regulator are not extensively documented in the provided search results, the broader class of pyridine-containing compounds has known effects on plant physiology. Plant growth regulators are crucial in agriculture for controlling plant development and improving crop yields. They can influence various processes, including internode elongation, leaf development, and flowering time.

For instance, other pyridine derivatives and related nitrogen-containing heterocyclic compounds are known to act as plant growth regulators. Chlormequat, a quaternary ammonium (B1175870) compound, is a well-known example that shortens internodes and produces thicker, darker green leaves. ahdb.org.uk Similarly, mepiquat (B94548) chloride, which is structurally related to chlormequat, acts as a gibberellin inhibitor to control plant growth. ahdb.org.uk These examples highlight the potential of pyridine-based structures to influence plant development, suggesting a plausible, though not explicitly confirmed, area of investigation for this compound.

Applications in Materials Science Research

The versatility of the pyridine moiety makes this compound a valuable precursor and building block in the development of advanced materials.

Development of Pyridine-Based Polymers and Functional Materials

The pyridine unit, with its nitrogen atom, can be readily incorporated into polymer chains to create functional materials with specific properties. The reactive chloropropyl group in this compound allows for its polymerization or grafting onto other polymer backbones. This can impart desirable characteristics such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions.

The resulting pyridine-based polymers have potential applications in various fields, including as membranes, coatings, and in the fabrication of electronic devices. The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions can also be exploited to create self-assembling materials and supramolecular structures.

Coordination Chemistry and Ligand Design with Pyridine Derivatives

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org The resulting coordination complexes have diverse applications, including in catalysis, sensing, and as functional materials.

The compound this compound can be used to synthesize more complex ligands. The chloropropyl group can be chemically modified to introduce other donor atoms or functional groups, leading to the design of multidentate or specialized ligands. These tailored ligands can then be used to create metal complexes with specific geometries and electronic properties for targeted applications. The study of pyridine-type ligands in the formation of molecular assemblies has demonstrated the ability to control the structure and properties of the resulting materials. nih.gov Research into encumbering pyridine ligands has also highlighted their utility in stabilizing low-coordinate metal complexes and supporting metal-mediated transformations. nih.gov

Corrosion Inhibition Studies

The ability of organic compounds containing heteroatoms like nitrogen to inhibit the corrosion of metals is a well-established field of study. Pyridine derivatives have been shown to be effective corrosion inhibitors for various metals, particularly in acidic environments. capes.gov.br These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

| Corrosion Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| 4-(pyridin-3-yl) thiazol-2-amine | Copper | 1 M HCl | 94 |

| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole | Mild Steel | 1 M HCl | 97.1 |

This table presents data on the corrosion inhibition efficiency of related pyridine derivatives.

Environmental Chemistry and Fate Studies

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. The U.S. Environmental Protection Agency (EPA) provides data on various chemicals, including this compound, through its CompTox Chemicals Dashboard. epa.gov This platform includes information on physical and chemical properties, environmental fate and transport, and potential hazards. While detailed environmental fate studies for this compound were not available in the provided search results, the EPA's database serves as a starting point for such investigations. The predicted functional uses of the related compound 4-(3-chloropropyl)pyridine include antimicrobial and flame retardant applications, which could inform its potential environmental pathways and interactions. epa.gov

Biodegradation Pathways and Microbial Metabolism of Pyridines

The biodegradation of pyridine and its derivatives is a key process in their environmental removal. nih.govresearchgate.net Numerous microorganisms, including bacteria and fungi, have been identified that can utilize pyridine compounds as a source of carbon and nitrogen. researchgate.netasm.orgcapes.gov.br The rate and mechanism of this biodegradation are highly dependent on the specific structure of the pyridine derivative, including the nature and position of its substituents. nih.govresearchgate.net

Generally, the microbial metabolism of pyridines can proceed under both aerobic and anaerobic conditions. nih.govnih.gov Aerobic degradation often involves hydroxylation of the pyridine ring, catalyzed by mono- or dioxygenase enzymes, as a crucial initial step. nih.govportlandpress.com For instance, studies have shown the formation of dihydroxypyridines like pyridine-2,5-diol and pyridine-3,4-diol (B75182) from various hydroxypyridines by bacteria such as Achromobacter and Agrobacterium species. portlandpress.com In some cases, the oxygen incorporated into the ring is derived from water, suggesting that these hydroxylation reactions can also occur in anaerobic environments. nih.gov

The presence of a halogen, such as chlorine, on the pyridine ring significantly impacts its biodegradability. wikipedia.org Halogenated pyridines are generally more resistant to microbial degradation compared to their non-halogenated counterparts. wikipedia.org The position of the halogen atom also plays a role; for example, 4-chloropyridine (B1293800) has been observed to be more readily degraded than other monochlorinated isomers. wikipedia.org For many chlorinated pyridines, the estimated time for complete degradation in soil or liquid media can exceed 30 days. wikipedia.org

The degradation of pyridine itself has been shown to proceed through different pathways. One proposed pathway involves the cleavage of the ring between C-2 and C-3, leading to the formation of formamide (B127407) and succinate (B1194679) semialdehyde. asm.org Another pathway suggests a cleavage at the C-2–N bond, resulting in glutarate semialdehyde. asm.org In some bacteria, like Paracoccus sp., the nitrogen in the pyridine ring is transformed into ammonium during biodegradation, serving as a key indicator of ring cleavage. researchgate.net

The following table summarizes the key aspects of microbial metabolism of pyridines:

| Aspect | Description | References |

| Metabolic Capability | Various bacteria and fungi can use pyridine derivatives as carbon and nitrogen sources. | researchgate.netasm.orgcapes.gov.br |

| Environmental Conditions | Biodegradation occurs under both aerobic and anaerobic conditions. | nih.govnih.gov |

| Key Aerobic Step | Initial hydroxylation of the pyridine ring by mono- or dioxygenases. | nih.govportlandpress.com |

| Effect of Halogenation | Chlorine substitution generally retards biodegradation. | wikipedia.org |

| Degradation Pathways | Ring cleavage can occur at different positions, leading to various intermediates. | asm.orgresearchgate.net |

Photochemical Transformations and Environmental Persistence

Beyond microbial action, photochemical transformations contribute to the environmental fate of pyridine compounds. researchgate.net These reactions, driven by sunlight, can lead to the alteration of the chemical structure of these compounds. However, data specifically detailing the photochemical degradation of this compound is limited.

The environmental persistence of chlorinated pyridines is a significant concern. The introduction of a chlorine atom to the pyridine ring generally increases its stability and resistance to degradation. wikipedia.org This persistence, coupled with potential mobility, means that these compounds can remain in the environment for extended periods, potentially leading to wider distribution. researchgate.net Volatilization can also play a role in the environmental distribution of some chlorinated pyridines, although this is less significant when they are present in soil. wikipedia.org

Adsorption and Transport Phenomena in Environmental Matrices

The movement and availability of this compound in the environment are governed by adsorption and transport processes in soil and water. researchgate.net Pyridine and its derivatives can interact with soil components, which influences their mobility and bioavailability for microbial degradation. tdl.org

Studies on pyridine adsorption have shown that it can be influenced by factors such as pH and the type of adsorbent material. tdl.org For example, the adsorption of pyridine onto water treatment residuals has been observed to decrease with increasing pH. tdl.org The high water solubility of pyridine suggests it can easily move through soil and potentially leach into groundwater. tdl.org

The transport of pyridine derivatives is also a key factor in their environmental impact. Donor-acceptor based pyridine derivatives have been studied for their charge transport properties in various applications, indicating their potential for movement and interaction within different chemical environments. rsc.org The presence of functional groups can significantly influence these properties. nih.gov

Reductive Dechlorination Mechanisms of Chlorinated Pyridines

Reductive dechlorination is a crucial transformation pathway for chlorinated organic compounds, including chlorinated pyridines, particularly under anaerobic conditions. tandfonline.comwikipedia.org This process involves the removal of chlorine atoms, which can reduce the toxicity and persistence of the compound. wikipedia.org

Research has demonstrated that chlorinated pyridines can undergo biotransformation through reductive dechlorination in anoxic freshwater sediments. tandfonline.com For example, 2,3-dichloropyridine (B146566) and 3,5-dichloropyridine (B137275) have been shown to be dechlorinated under these conditions. tandfonline.com However, some monochlorinated pyridines, such as 2-chloropyridine (B119429) and 3-chloropyridine, have been found to be persistent. tandfonline.com

Chemical methods for reductive dechlorination have also been developed. These often involve the use of a reducing agent, such as zinc, in an acidic or alkaline medium. google.comgoogle.com These processes can be used for the synthesis of less chlorinated pyridines from more highly chlorinated precursors. google.comgoogle.com For instance, 2,3,5,6-tetrachloropyridine (B1294921) can be dechlorinated to produce 3,5-dichloropyridine in the presence of zinc and an alkanoic acid. google.com

Recent advancements have explored novel dechlorination processes. One such method involves a carbonate species-activated hydrogen peroxide system, which uses peroxymonocarbonate and hydroperoxide anions to achieve N-oxidation followed by nucleophilic dechlorination of chloropyridines. nih.gov This process has shown significantly higher dechlorination efficiencies compared to traditional methods. nih.gov

Research in Agrochemical Development

Pyridine and its derivatives are fundamental building blocks in the agrochemical industry, serving as key intermediates in the synthesis of a wide range of herbicides, insecticides, and fungicides. researchgate.netnih.govagropages.com The unique chemical properties of the pyridine ring allow for the development of pesticides that are highly effective, often with low toxicity to non-target organisms and favorable environmental profiles. agropages.com

Chlorinated pyridines, including compounds structurally related to this compound, are particularly important in this field. agropages.com The introduction of chlorine atoms can enhance the biological activity of the resulting pesticide. agropages.com For example, 3-methylpyridine (B133936) is a precursor to several important agrochemicals, and its chlorination leads to intermediates used in the production of insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com

The development of novel pyridine-based agrochemicals is an active area of research. researchgate.net Scientists are exploring new synthetic routes and modifications to the pyridine scaffold to create next-generation pesticides with improved efficacy and safety profiles. researchgate.netresearchgate.net This includes the synthesis of complex pyridine derivatives with specific functional groups designed to target particular pests or metabolic pathways. researchgate.net

The following table highlights some key aspects of the use of pyridine derivatives in agrochemical research:

| Application Area | Description | References |

| Herbicides | Pyridine-based compounds are used to develop selective herbicides. | researchgate.net |

| Insecticides | Chlorinated pyridine intermediates are crucial for synthesizing modern insecticides. | agropages.com |

| Fungicides | The pyridine scaffold is present in a variety of fungicidal compounds. | researchgate.net |

| Innovation | Ongoing research focuses on creating novel pyridine agrochemicals with enhanced properties. | researchgate.netresearchgate.net |

Future Research Directions and Emerging Challenges

Development of Innovative and Sustainable Synthetic Strategies

The chemical industry is increasingly focusing on "green chemistry" to minimize environmental impact. biosynce.com This has spurred research into more sustainable methods for synthesizing pyridine (B92270) derivatives. Traditional methods often involve harsh conditions and generate significant waste. nih.gov Future research is geared towards developing atom-economical, one-pot multicomponent reactions that are both efficient and environmentally friendly. nih.govrsc.orgresearchgate.net

Key areas of focus include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govacs.org

Solvent-Free and Halide-Free Reactions: Eliminating the use of hazardous solvents and reagents is a major goal of green chemistry. rsc.org

Use of Green Catalysts: Developing recyclable and environmentally benign catalysts can make the synthesis of pyridines more sustainable. nih.govresearchgate.net

Biodegradable Materials: Pyridine derivatives can be incorporated into polymers to create biodegradable materials for applications in packaging and biomedical devices. biosynce.com

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Reaction Time | Often long (hours to days) acs.org | Significantly shorter (minutes to hours) nih.govacs.org |

| Yield | Variable, can be low | Generally high nih.govacs.org |

| Solvents | Often uses volatile organic compounds | Aims for solvent-free or green solvents biosynce.comrsc.org |

| Byproducts | Can generate significant waste | Minimizes byproduct formation biosynce.com |

| Energy Consumption | High due to prolonged heating | Lower due to efficient heating methods nih.gov |

Advanced Mechanistic Elucidation in Complex Biological Systems

Understanding precisely how pyridine-containing compounds interact with biological systems is crucial for developing safer and more effective drugs. While the broad biological activities of pyridine derivatives are known, the specific molecular mechanisms are often not fully understood. chemicalbook.comnih.gov

Future research will likely involve:

Identifying Specific Molecular Targets: Pinpointing the exact proteins or enzymes that pyridine derivatives interact with to produce their therapeutic effects. nih.govarabjchem.org

Investigating Cellular Pathways: Mapping out the signaling pathways that are modulated by these compounds. nih.gov

Studying Drug-Target Interactions: Utilizing advanced techniques to visualize and understand the binding of pyridine derivatives to their biological targets at an atomic level. mdpi.com

Understanding Resistance Mechanisms: In the context of antimicrobial and anticancer agents, elucidating how resistance develops is critical for designing next-generation drugs. nih.gov

A deeper understanding of these mechanisms will enable the rational design of more potent and selective drugs with fewer side effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govspringernature.comresearchgate.net These technologies can analyze vast datasets to identify promising new drug candidates and optimize their properties. nih.gov For pyridine derivatives, AI and ML can be used to:

Predict Biological Activity: Develop models that can predict the therapeutic potential of virtual compounds before they are synthesized. nih.govacs.org

Optimize Drug Properties: Fine-tune the structure of a compound to improve its efficacy, solubility, and safety profile. springernature.comnih.gov

Design Novel Scaffolds: Generate entirely new molecular structures with desired biological activities. springernature.com

Accelerate Drug Discovery: Significantly reduce the time and cost associated with bringing a new drug to market. researchgate.net

The integration of AI and ML into the drug design workflow promises to accelerate the discovery of new and improved pyridine-based therapeutics. nih.govspringernature.com

Table 2: Applications of AI/ML in Pyridine Derivative Drug Design

| Application | Description | Potential Impact |

| Virtual Screening | Rapidly screen large libraries of virtual compounds to identify potential hits. | Reduces the number of compounds that need to be synthesized and tested. nih.gov |

| QSAR Modeling | Develop quantitative structure-activity relationship models to predict the biological activity of compounds based on their chemical structure. | Guides the design of more potent compounds. nih.gov |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Expands the chemical space for drug discovery. springernature.com |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Helps to identify drug candidates with favorable pharmacokinetic and safety profiles. nih.gov |

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of pharmaceuticals has led to concerns about their environmental impact. chemicalbook.com Pyridine and its derivatives can be released into the environment from manufacturing facilities and through the excretion of drugs. wikipedia.orgnih.gov While some pyridine compounds are biodegradable, others can persist in soil and water. wikipedia.orgnih.gov

Future challenges in this area include:

Developing Sensitive Detection Methods: Creating more effective techniques to monitor the levels of pyridine derivatives in the environment.

Assessing Ecotoxicity: Understanding the potential harm that these compounds can cause to aquatic life and other organisms. wikipedia.org

Developing Remediation Technologies: Designing effective methods to remove pyridine-based pollutants from water and soil. nih.govnih.govresearchgate.net This includes exploring advanced oxidation processes and bioremediation. chemicalbook.com

Implementing Green Disposal Practices: Promoting the proper disposal of unused pharmaceuticals to prevent their entry into the environment. youtube.com

A comprehensive approach is needed to minimize the environmental footprint of pyridine-containing compounds.

Exploration of Novel Therapeutic Targets for Pyridine-Derived Compounds

The pyridine scaffold is a versatile building block in medicinal chemistry, and researchers are continually exploring new therapeutic applications for its derivatives. researchgate.netnih.govresearchgate.net While pyridine-based drugs are already used to treat a wide range of conditions, there is still vast untapped potential. nih.govrsc.org

Emerging areas of research include:

Neurodegenerative Diseases: Investigating the potential of pyridine derivatives to treat conditions like Alzheimer's and Parkinson's disease. dntb.gov.ua

Infectious Diseases: Developing new antimicrobial agents to combat drug-resistant bacteria and viruses. nih.govnih.gov

Cancer Therapy: Designing targeted anticancer drugs that are more effective and have fewer side effects than traditional chemotherapy. arabjchem.orgdntb.gov.uanih.gov

Rare Diseases: Exploring the use of pyridine derivatives to treat orphan diseases that currently have no effective treatments. rsc.org

The unique chemical properties of the pyridine ring make it an attractive scaffold for the development of drugs that can interact with a wide variety of biological targets. nih.govresearchgate.net

Q & A

Q. What are the primary synthetic routes for 4-(3-chloropropyl)pyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, 4-(3-chloropropyl)pyridine reacts with magnesium metal to form cyclopropylpyridines through dechlorometally closure (eq. 2), offering a pathway to cyclopropane derivatives . Another method involves condensation of 1-(3-chlorophenyl)piperazine with 3-chloropropyl chloride under alkaline conditions, followed by HCl treatment to yield the hydrochloride salt . Key parameters affecting yield include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 molar ratio of piperazine to alkylating agent).

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

- Methodological Answer :

- HPLC : A reversed-phase HPLC method using a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) resolves the compound from impurities like 1-(3-chlorophenyl)piperazine and bis-alkylated byproducts. Detection at 254 nm ensures sensitivity .

- NMR : H NMR (DMSO-d6) shows characteristic signals: δ 2.65–2.85 (m, 4H, -CH2-CH2-CH2-Cl), δ 3.45–3.60 (m, 4H, piperazine N-CH2), and δ 7.25–7.50 (m, 4H, aromatic protons) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 289.1) confirms molecular weight, while fragmentation patterns distinguish structural analogs .

Q. How can researchers validate the purity of this compound for pharmaceutical intermediate applications?

- Methodological Answer : Purity validation involves:

- ICH Guidelines : Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (60°C/48h) conditions to assess stability .

- Impurity Profiling : Use reference standards (e.g., USP Nefazodone Related Compound A RS) to quantify impurities like 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride, which must be <0.15% per pharmacopeial limits .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in cyclopropane formation from 4-(3-chloropropyl)pyridine?

- Methodological Answer : The magnesium-mediated cyclization (eq. 2) often suffers from low yields (~40%) due to competing side reactions. Optimization strategies include:

- Catalyst Screening : Transition metals (e.g., CuI) enhance reaction efficiency by stabilizing intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve magnesium activation.

- Temperature Gradients : Gradual heating (25°C → 80°C over 2h) minimizes decomposition.

- In Situ Monitoring : FTIR tracking of C-Cl bond cleavage (600–700 cm) ensures reaction progress .

Q. What mechanistic insights explain the formation of bis-alkylated impurities during synthesis?

- Methodological Answer : Bis-alkylation occurs when excess 3-chloropropyl chloride reacts with the secondary amine of 1-(3-chlorophenyl)piperazine. Mechanistic studies using DFT calculations reveal:

- Electrophilicity : The alkylating agent’s electrophilicity ( eV) favors sequential substitution.

- Steric Effects : Bulky substituents on the piperazine ring reduce bis-alkylation by 30% .

Mitigation involves using controlled stoichiometry (1:1.05 ratio) and slow addition of the alkylating agent.

Q. How can researchers isolate and structurally elucidate trace impurities in this compound batches?

- Methodological Answer :

- Preparative HPLC : Scale-up separation using a semi-preparative C18 column (20 × 250 mm) with isocratic elution (acetonitrile/water, 55:45) isolates impurities at >98% purity .

- X-ray Crystallography : Co-crystallization with picric acid resolves ambiguous stereochemistry in bis-alkylated byproducts .

- HRMS/MS : Fragmentation pathways (e.g., loss of HCl or CH2CH2Cl) differentiate isobaric impurities .

Q. What experimental discrepancies arise when comparing Grignard vs. transition-metal-catalyzed cyclization methods?

- Methodological Answer :

- Grignard Approach : Higher yields (60–70%) but requires strict anhydrous conditions. Byproducts include unreacted magnesium and chlorinated oligomers .

- Transition-Metal Catalysis : Lower yields (40–50%) but better regioselectivity. Pd/C catalysts reduce oligomer formation but introduce palladium residues (<10 ppm) .

Contradictions in literature data often stem from solvent purity or catalyst loading variations.

Q. How does the reactivity of this compound compare to its structural analogs in nucleophilic substitution reactions?

- Methodological Answer : A comparative study using analogs reveals:

Q. What degradation pathways dominate under accelerated stability testing, and how can they be controlled?

- Methodological Answer :

- Hydrolytic Degradation : The C-Cl bond hydrolyzes in acidic/basic conditions, forming 3-(pyridin-4-yl)propan-1-ol. Control via buffered solutions (pH 6.0–7.0) reduces degradation by 50% .

- Oxidative Degradation : Exposure to H2O2 generates N-oxide derivatives, mitigated by inert atmosphere storage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods (NFPA Health Hazard Rating: 3).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Segregate halogenated waste (EPA Code D003) and incinerate at >1200°C to prevent dioxin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |